MRK-623

GABAA Receptor Subtypes Functional Selectivity Anxiolysis

Researchers studying α2/α3-GABAA pharmacology often face α1-mediated sedation and reinforcement confounds when using non-selective agonists. MRK-623 (Compound 14k) is a functionally selective α2/α3 PAM with near-zero α1 efficacy, delivering anxiolysis in elevated plus maze at 0.3-3 mg/kg (p.o.) without α1-driven motor impairment. • α1-sparing functional profile validated by electrophysiology; Ki: α1=0.85, α2=3.7, α3=4.0, α5=0.53 nM. • 78% BZ site occupancy at 3 mg/kg (ID₅₀=0.8 mg/kg) defines a clean experimental window. • Lower reinforcing efficacy vs. midazolam in primate self-administration-ideal for addiction circuit studies. Supplied as >98% (HPLC) solid; global shipping at ambient temperature. For R&D only.

Molecular Formula C20H17FN4O
Molecular Weight 348.4 g/mol
Cat. No. B8721533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-623
Molecular FormulaC20H17FN4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O
InChIInChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3
InChIKeyGFQMHVYMEKXHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRK-623: α2/α3-Selective GABAA Agonist for Anxiety Research


MRK-623 (Compound 14k) is a synthetic, orally bioavailable positive allosteric modulator (agonist) of the GABAA receptor belonging to the imidazo[1,2-a]pyrimidine class [1]. It is distinguished by its functional selectivity for receptors containing the α2 and α3 subunits while possessing near-zero intrinsic efficacy at α1-containing subtypes [2]. MRK-623 exhibits high binding affinity across α1, α2, α3, and α5 subunit-containing receptors, with Ki values of 0.85 nM, 3.7 nM, 4.0 nM, and 0.53 nM, respectively . This compound is utilized in research settings to dissect the specific contribution of α2/α3-containing GABAA receptors to anxiolysis and reinforcement behaviors [2].

Why MRK-623's α1-Sparing Profile Matters


Broad-spectrum GABAA receptor agonists, such as the classical benzodiazepines midazolam or lorazepam, non-selectively potentiate GABAergic transmission across α1, α2, α3, and α5 subunit-containing receptors [1]. This lack of subtype selectivity is directly linked to the clinical liabilities of sedation, motor impairment, tolerance, and abuse potential—effects primarily mediated by the α1 subtype [1]. MRK-623 is engineered as an 'α1-sparing' compound, designed to decouple anxiolytic efficacy from these α1-driven adverse effects. Its functional selectivity for α2/α3-containing receptors represents a qualitative, not merely quantitative, departure from pan-agonists. Substituting MRK-623 with a non-selective agonist in experimental protocols would therefore confound the interpretation of results by introducing α1-mediated sedative and reinforcing confounds, undermining the very objective of studying α2/α3-specific pharmacology [2]. The quantitative evidence below establishes the precise boundaries of this differentiation, critical for informed compound selection.

Quantitative Differentiation: MRK-623 vs. Key GABAA Modulators


α2/α3 Agonism with α1 Sparing

Unlike the non-selective agonists midazolam and lorazepam, and distinct from the α2/α3/α5-selective TPA023B and α3-preferring TP003, MRK-623 is characterized as an 'α1-sparing' compound due to its near-zero intrinsic efficacy at α1 subunit-containing GABAA receptors [1]. This functional profile is a key differentiator. In direct comparative pharmacology, MRK-623, TPA023B, and TP003 were all shown to lack efficacy at α1-containing receptors, yet they vary in their spectrum of activity at other α subunits, leading to divergent behavioral outcomes . This is not merely an affinity difference but a fundamental distinction in efficacy.

GABAA Receptor Subtypes Functional Selectivity Anxiolysis

Abuse Liability in Primate Self-Administration Models

In a direct head-to-head comparison under a progressive-ratio schedule of intravenous drug self-administration in rhesus monkeys with a history of midazolam self-administration, MRK-623 was self-administered significantly above vehicle levels, but at a lower level than the non-selective full agonists midazolam and lorazepam, and the non-selective partial agonist MRK-696 [1]. Crucially, under a cocaine baseline, MRK-623 was not self-administered, unlike non-selective agonists, suggesting a distinct reinforcing mechanism tied to the α1 subtype [1]. This differential reinforcing profile is a critical data point for researchers studying substance use disorders.

Drug Self-Administration Abuse Potential Rhesus Monkey Model

Anxiolytic Efficacy in the Elevated Plus Maze

MRK-623 demonstrates clear anxiolytic efficacy following oral administration in the rat elevated plus maze, a classic model for screening anxiolytic compounds . This effect is observed at doses (0.3-3 mg/kg) that also produce significant benzodiazepine (BZ) site occupancy, as measured in vivo . While this does not directly compare MRK-623 to TPA023B or TP003 in the same study, it provides a quantitative baseline for its in vivo potency and efficacy, which is essential for experimental planning. The dose-response relationship allows researchers to select doses that achieve specific levels of receptor occupancy and behavioral effect.

Elevated Plus Maze Anxiolytic Effect Oral Bioavailability

Brain Benzodiazepine Site Occupancy

Quantitative in vivo receptor occupancy studies demonstrate that MRK-623, at a dose of 3 mg/kg (p.o.), achieves 78% occupancy of benzodiazepine binding sites in the rat brain, with an ID50 of 0.8 mg/kg . This level of occupancy correlates with the observed anxiolytic effects in the elevated plus maze . While receptor occupancy is a class-level property, the specific quantitative value for MRK-623 is essential for interpreting its behavioral pharmacology and for selecting appropriate doses in comparative studies. Without this data, researchers cannot confidently equate doses between different compounds or studies.

Receptor Occupancy Benzodiazepine Site In Vivo Pharmacology

MRK-623 Application Scenarios


α2/α3-Mediated Anxiety Studies Without α1 Confounds

Researchers seeking to isolate the contribution of α2/α3-containing GABAA receptors to anxiolysis should utilize MRK-623. Its α1-sparing functional profile, as established in electrophysiology studies [1], ensures that observed behavioral effects in models like the elevated plus maze are not contaminated by sedation or motor impairment driven by α1 receptor activation. The defined in vivo efficacy and BZ site occupancy of MRK-623 at 0.3-3 mg/kg (p.o.) provides a clear experimental window for dosing.

Dissociating Anxiolysis from Abuse Liability in Primates

In studies designed to dissociate the reinforcing effects of GABAA positive allosteric modulators from their anxiolytic properties, MRK-623 serves as a critical comparator. Its lower reinforcing efficacy in monkeys with a history of midazolam self-administration, compared to non-selective agonists like midazolam and MRK-696, makes it an ideal tool for probing the neural circuits of addiction [2]. Furthermore, its lack of self-administration under a cocaine baseline [2] points to a distinct pharmacological profile relevant to stimulant use disorders.

Benchmarking Novel α1-Sparing GABAA Modulators

For medicinal chemists and pharmacologists developing next-generation anxiolytics, MRK-623 represents a key reference compound for the α2/α3-selective class. Its well-characterized binding affinity profile (Ki values of 0.85-4.0 nM for α1, α2, α3, α5) , its in vivo efficacy and occupancy relationship , and its distinctive reinforcing profile [2] provide a robust set of benchmarks against which novel compounds can be compared. This allows for a systematic evaluation of target engagement, functional selectivity, and behavioral pharmacology.

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